molecular formula C8H13N3S B11731255 N-Isopropyl-2-(methylthio)pyrimidin-4-amine

N-Isopropyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11731255
M. Wt: 183.28 g/mol
InChI Key: ONGRTQVTGUJXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of isopropylamine with 2-(methylthio)pyrimidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 2 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS). This reaction typically occurs under basic or acidic conditions, where the sulfur atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, hydroxides). The substitution is facilitated by the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which activate the aromatic ring toward nucleophilic attack.

Bromination Reactions

The compound undergoes bromination at specific positions under controlled conditions:

Reaction Type Reagent Conditions Yield Product
BrominationN-BromosuccinimideDMF, rt, 18 h48%6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
BrominationBromineAcetic acid, rt, 48 h92%Brominated derivative

The bromination at position 6 (using NBS) introduces a bromine atom, altering the electronic properties of the pyrimidine ring. This reaction is critical for synthesizing analogs with enhanced biological activity .

Amine Group Reactivity

The isopropyl amine (-NHPr<sup>i</sup>) at position 4 exhibits reactivity in:

  • Condensation reactions : When treated with phenacyl bromide under thermal conditions, the amine forms imine intermediates. These intermediates can undergo further cyclocondensation, depending on reaction conditions (e.g., base presence or solvent) .

  • Alkylation : In basic conditions (e.g., triethylamine), the amine participates in S<sub>N</sub>2 reactions with alkylating agents, leading to functionalized derivatives.

Structural Analog Comparisons

Compound Key Modification Activity Trend
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amineChlorine at position 6Enhanced antimicrobial
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amineCyclopropyl at nitrogenUnique binding profile
N-Isopropyl-2-(methylthio)pyrimidin-4-amineReference structureBaseline activity

These analogs highlight how substituent variations at positions 4 and 6 influence biological activity .

Scientific Research Applications

Pharmaceutical Development

N-Isopropyl-2-(methylthio)pyrimidin-4-amine serves as a scaffold for designing new therapeutic agents targeting various diseases. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Antiviral Activity

This compound has demonstrated efficacy against viral infections, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. This suggests that it may disrupt viral replication processes, making it a candidate for further development in antiviral therapies.

Anticancer Activity

The compound has been investigated for its anticancer properties, showing potential to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. In vitro studies have reported significant cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas

Uniqueness

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropyl and methylthio groups attached to the pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with an isopropyl group and a methylthio group. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by selective substitution to introduce the isopropyl and methylthio groups. The synthesis can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Enzyme Inhibition

This compound has shown significant activity as an enzyme inhibitor. Specifically, it has been reported to inhibit various enzymes involved in critical biochemical pathways:

  • Cyclooxygenase (COX) Inhibition : This compound exhibits inhibitory effects on COX enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition suggest a potential application in anti-inflammatory therapies .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0742.1 ± 0.30

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, when tested against MCF-7 breast cancer cells, it exhibited notable inhibitory effects with an IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Various analogs have been synthesized to explore these relationships:

  • Substituent Variations : Altering the length and nature of the side chains has been shown to impact both potency and selectivity for target enzymes.
  • Ring Modifications : Changes to the pyrimidine ring structure can enhance or diminish biological activity, emphasizing the importance of electronic and steric factors in drug design.

Case Study 1: Antimicrobial Evaluation

In a study focused on antimicrobial properties, this compound was evaluated against a panel of bacterial strains. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Activity

A detailed investigation into its anticancer effects revealed that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings were corroborated by flow cytometry analyses showing increased levels of reactive oxygen species (ROS) in treated cells.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3S/c1-6(2)10-7-4-5-9-8(11-7)12-3/h4-6H,1-3H3,(H,9,10,11)

InChI Key

ONGRTQVTGUJXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.